molecular formula C4H2F3NO B033999 4,4,4-Trifluoro-3-oxobutanenitrile CAS No. 110234-68-9

4,4,4-Trifluoro-3-oxobutanenitrile

Cat. No. B033999
Key on ui cas rn: 110234-68-9
M. Wt: 137.06 g/mol
InChI Key: RDNQEPVYJCVARF-UHFFFAOYSA-N
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Patent
US07741479B2

Procedure details

To a cooled (−78° C.) solution of LDA (2M, 15 g, 39 mmol) in anhydrous THF (50 mL) was added drop-wise a solution of ethyl trifluoroacetate (2.5 g, 18 mmol) and acetonitrile (1.4 g, 35 mmol) in 15 ml THF. The reaction was kept at −78° C. for 45 min, warmed up to room temperature over 1 hour period and quenched with ice water. The reaction was concentrated under vacuum, the residue extracted with ethyl ether, the pH brought to 1 with concentrated HCl, extracted with dichloromethane. The aqueous solution was extracted with ethyl ether, the combined organic layers dried over anhydrous sodium sulfate, and the solvent was removed under vacuum to afford 1.4 g of 4,4,4-trifluoro-3-oxobutanenitrile as a yellow oil, which was used as such in the next step.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-:5]C(C)C)C.[F:9][C:10]([F:17])([F:16])[C:11]([O:13]CC)=O.C(#N)C>C1COCC1>[F:17][C:10]([F:9])([F:16])[C:11](=[O:13])[CH2:2][C:3]#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with ice water
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(C(CC#N)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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